methyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Methyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C14H15ClN2O4S and its molecular weight is 342.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.0441058 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research has focused on synthesizing novel heterocyclic compounds derived from thioxo-pyrimidine derivatives, demonstrating their potential in medicinal chemistry. These compounds have shown significant biological activities, such as anti-inflammatory and analgesic properties, by acting as cyclooxygenase inhibitors. Such studies lay the groundwork for developing new therapeutic agents based on the structural framework of thioxo-pyrimidine derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral Activity
Compounds within the thioxo-pyrimidine family have been investigated for their antiviral properties. For instance, certain derivatives have shown marked inhibition against retrovirus replication in cell culture, indicating their potential as antiviral agents. This research direction is significant for developing new treatments for viral infections, including HIV (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Liquid Crystal Properties
Investigations into the liquid crystal properties of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids reveal the influence of molecular structure on liquid crystalline behavior. This research is crucial for developing new materials for electronic displays and optical devices (Mikhaleva, 2003).
Antimicrobial and Enzyme Inhibition
Studies have also explored the synthesis of chromone-pyrimidine coupled derivatives, demonstrating significant antimicrobial activity and enzyme inhibition. Such findings are vital for the discovery of new antimicrobial agents and understanding the mechanism of action at the molecular level (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Catalysis and Green Chemistry
Research into ionic liquids as catalysts for the synthesis of pyrimidine derivatives highlights the efficiency and environmental benefits of using ionic liquids in organic synthesis. This approach contributes to the development of greener and more sustainable chemical processes (Cahyana, Liandi, & Anwar, 2022).
Properties
IUPAC Name |
methyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S/c1-6-10(13(19)21-3)11(17-14(22)16-6)7-4-8(15)12(18)9(5-7)20-2/h4-5,11,18H,1-3H3,(H2,16,17,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQCCWPCASPLGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C(=C2)Cl)O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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